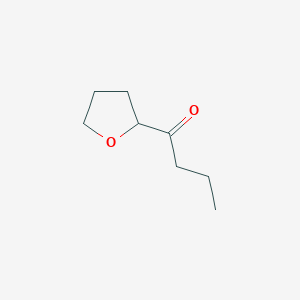

1-(Oxolan-2-yl)butan-1-one

説明

1-(Oxolan-2-yl)butan-1-one is a ketone derivative featuring a tetrahydrofuran (oxolane) ring attached to the carbonyl carbon of a butanone backbone. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 144.17 g/mol.

特性

CAS番号 |

100113-53-9 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.2 g/mol |

IUPAC名 |

1-(oxolan-2-yl)butan-1-one |

InChI |

InChI=1S/C8H14O2/c1-2-4-7(9)8-5-3-6-10-8/h8H,2-6H2,1H3 |

InChIキー |

AJVISEDONRMJFV-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1CCCO1 |

正規SMILES |

CCCC(=O)C1CCCO1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Furan-Substituted Butanones

Compounds like 1-(5-methylfuran-2-yl)butan-1-one and 1-(5-bromofuran-2-yl)butan-1-one () feature aromatic furan rings. These derivatives exhibit moderate yields (44–67%) in C-fused coupling reactions, suggesting utility in synthetic chemistry. Compared to the saturated oxolane ring in the target compound, the aromatic furan may enhance electrophilic reactivity but reduce photostability due to conjugation effects. For example, photodegradation studies on pyridylketoximes () indicate that substituent position and aromaticity significantly influence stability, with 2-pyridyl groups showing higher resistance to UV radiation than 3-pyridyl analogs. This implies that the oxolane substituent in 1-(Oxolan-2-yl)butan-1-one might offer greater photostability than furan analogs due to the absence of aromatic conjugation .

Thiophene-Substituted Butanones

1-(thiophen-2-yl)butan-1-one () and 1-(5-bromothien-2-yl)butan-1-one () incorporate sulfur-containing thiophene rings. Thiophene’s electron-rich nature enhances nucleophilic substitution reactivity, making these compounds valuable in materials science. In contrast, the oxolane ring’s ether oxygen may increase polarity, improving solubility in polar solvents. The brominated thiophene derivative (MW: 235.14 g/mol ) also highlights how halogenation can modulate electronic properties for targeted applications .

Benzodioxole and Amino-Substituted Butanones (Eutylone)

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) () is a psychoactive synthetic cathinone with a benzodioxole group and ethylamino side chain. Its molecular weight (221.25 g/mol) and structural complexity contrast sharply with the simpler oxolane-substituted target compound. Eutylone’s pharmacological activity underscores the impact of amino and benzodioxole groups on receptor binding, a feature absent in 1-(Oxolan-2-yl)butan-1-one, which lacks such functional groups .

Phenolic and Hydroxyphenyl-Substituted Butanones

Compounds like 1-(2-hydroxyphenyl)-3-methylbutan-1-one () and 1-(2,6-dihydroxyphenyl)butan-1-one () demonstrate bioactivity, including antifungal properties. The hydroxyl groups facilitate hydrogen bonding, enhancing solubility and biological interactions. For instance, 1-(2,6-dihydroxyphenyl)butan-1-one exhibits antifungal activity against Botrytis cinerea and Fusarium avenaceum ().

Pyridine and Chloropyridine-Substituted Butanones

1-(6-chloropyridin-3-yl)butan-1-one () incorporates a chloropyridine group, contributing to a molecular weight of 183.64 g/mol and a density of 1.153 g/cm³.

Piperazine and Thiophene-Substituted Butanones

1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () combines piperazine and thiophene moieties. Piperazine introduces basicity and hydrogen-bonding capacity, while thiophene contributes π-electron density. Such structural diversity enables applications in medicinal chemistry, contrasting with the target compound’s simpler ether-based design .

Data Table: Comparative Analysis of Butanone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。